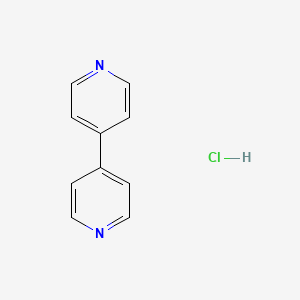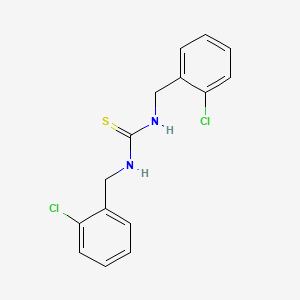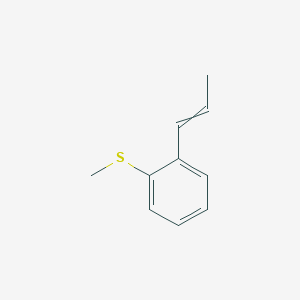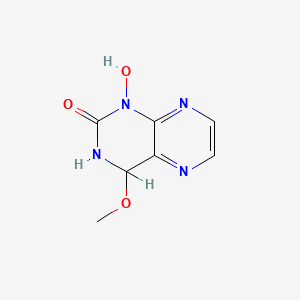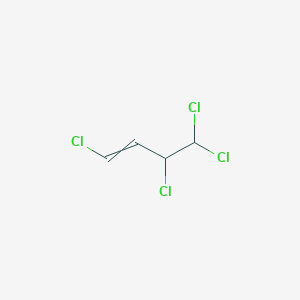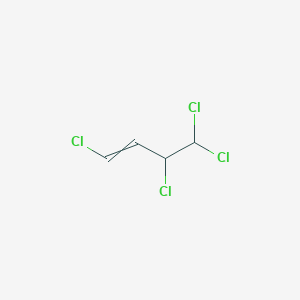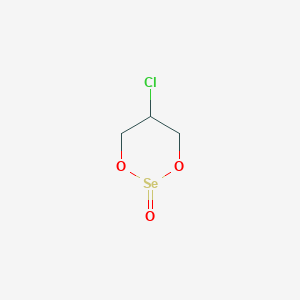
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is an organoselenium compound characterized by the presence of a selenium atom within a dioxaselenane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one typically involves the reaction of selenium dioxide with appropriate chlorinated precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one involves its interaction with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-benzodioxole: Similar structure but contains oxygen instead of selenium.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains sulfur instead of selenium.
Uniqueness
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
Propriétés
Numéro CAS |
27528-16-1 |
|---|---|
Formule moléculaire |
C3H5ClO3Se |
Poids moléculaire |
203.49 g/mol |
Nom IUPAC |
5-chloro-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C3H5ClO3Se/c4-3-1-6-8(5)7-2-3/h3H,1-2H2 |
Clé InChI |
YXRCZQLIRSRTDM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO[Se](=O)O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



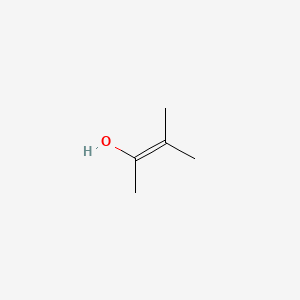
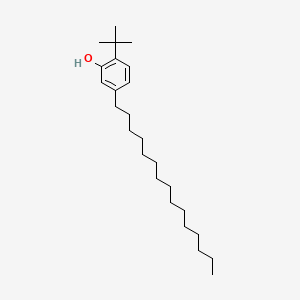
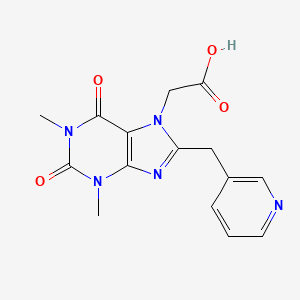
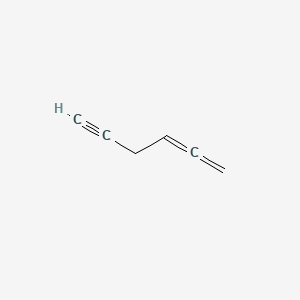
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
